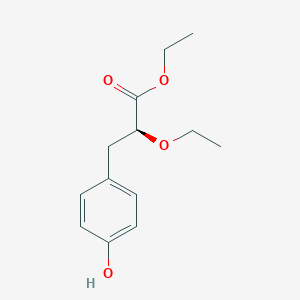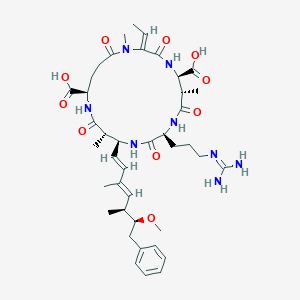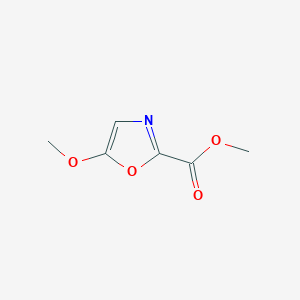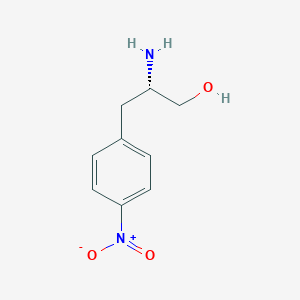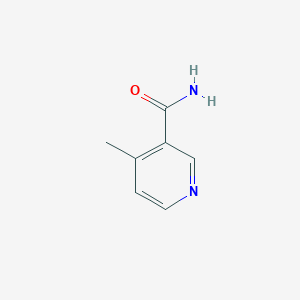
4-Methylnicotinamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-MNA has been explored in various studies, focusing on creating derivatives and understanding its role as a coenzyme inhibitor. For instance, 4-MNA has been synthesized from 3-carbamoyl-1-(2,3-O-isopropylidine-d-ribofuranosyl)-4-methyl pyridinium chloride, revealing its potential as a cofactor in the glycolytic sequence in neoplastic cells due to its ability to act as a competitive inhibitor to nicotinamide adenine dinucleotide (NAD) (Jarman & Searle, 1972).
Molecular Structure Analysis
The molecular structure of 4-MNA and its derivatives has been analyzed through various spectroscopic methods. The planarity of related compounds, such as methyl 4-isonicotinamidobenzoate monohydrate, indicates the structural stability and potential hydrogen bonding capabilities of 4-MNA derivatives, leading to the formation of double-chain ribbon-like structures (Zhang & Zhao, 2010).
Chemical Reactions and Properties
4-MNA undergoes various chemical reactions, including reduction by sodium dithionite and sodium borohydride, yielding different reduction products compared to nicotinamide derivatives. This demonstrates the unique reactivity of 4-MNA under specific conditions (Lovesey & Ross, 1969).
Physical Properties Analysis
The physical properties of 4-MNA, such as its solubility, melting point, and stability, are crucial for its application in various fields. Although specific studies on these properties were not identified in this search, these characteristics are typically determined through experimental analysis and contribute to understanding the compound's behavior in different environments.
Chemical Properties Analysis
4-MNA's chemical properties, including its reactivity with other substances, potential as a coenzyme inhibitor, and its role in biochemical pathways, highlight its significance. For example, it has been used as a substrate in assays for nicotinamide methyltransferase, indicating its utility in enzymatic studies and potential therapeutic applications (Sano, Takimoto, & Takitani, 1989).
Applications De Recherche Scientifique
1. Methionine Metabolism in Health and Cancer
- Application : Methionine metabolism is involved in a host of cellular functions including methylation reactions, redox maintenance, polyamine synthesis, and coupling to folate metabolism. Each of these functions has been shown in many contexts to be relevant for cancer pathogenesis .
- Method : The study investigates the molecular and cellular mechanisms that underlie the interaction between nutrition, methionine metabolism, and effects on health and cancer .
- Results : The levels of methionine obtained from the diet can have a large effect on cellular methionine metabolism. This establishes a link between nutrition and tumor cell metabolism that may allow for tumor-specific metabolic vulnerabilities that can be influenced by diet .
2. Control of Skin Aging and Pigmentation
- Application : Nicotinamide, which includes 1-Methylnicotinamide, has been extensively explored for its pharmaceutical and cosmeceutical uses. It has been found to have significant effects on controlling skin aging and pigmentation .
- Method : In clinical trials, a gel containing 0.25% 1-methylnicotinamide was applied twice a day for 4 weeks .
- Results : The topical treatment of nicotinamide, alone or in combination with other active ingredients, reduces the progression of skin aging and hyperpigmentation .
3. Quantitative Determination of Certain Drugs
- Application : The reaction between N1-methylnicotinamide iodide (NMNI) and the active methylene group-containing compounds yields a fluorescent product, which can be used in the quantitative determination of certain drugs .
- Method : The method involves a reaction between N1-methylnicotinamide iodide and the active methylene group-containing compounds .
- Results : The reaction yields a fluorescent product, which can be used in the quantitative determination of certain drugs .
4. Antioxidant and Anti-Inflammatory Effects
- Application : Nicotinamide (NAM), which includes 1-Methylnicotinamide, has been shown to have antioxidant and anti-inflammatory effects. These effects are incredibly diverse, ranging from skin disorders to schizophrenia, depression, and even AIDS .
- Method : The study investigates the molecular mechanisms of NAM’s effects, which involve certain key proteins and metabolic balance of NAD+ and tryptophan .
- Results : NAM administration is quite safe with limited possibility of side effects which are related to NAM’s metabolites .
5. Control of Sebum Excretion Rate
- Application : The application of 2% topical niacinamide for 2 and 4 weeks has been found to be effective in lowering the sebum excretion rate .
- Method : In clinical trials, a gel containing 2% nicotinamide was applied for 2 to 4 weeks .
- Results : The treatment resulted in a significant reduction in the sebum excretion rate .
6. Alleviation of Rosacea
- Application : In clinical trials, topical application of a gel containing 0.25% 1-methylnicotinamide twice a day for 4 weeks alleviated rosacea, a chronic facial dermatosis .
- Method : The method involves the topical application of a gel containing 0.25% 1-methylnicotinamide twice a day for 4 weeks .
- Results : The treatment resulted in a significant alleviation of rosacea .
7. Diet-Induced Obesity and Type 2 Diabetes
- Application : NNMT, which is involved in the metabolism of nicotinamide, has been suggested as a potential target for diet-induced obesity and type 2 diabetes .
- Method : The study investigates the role of NNMT in regulating histone methylation, polyamine flux, and SIRT protein .
- Results : NNMT is overexpressed in the stroma and body fluids and is associated with key prognostic parameters .
8. Therapeutic Efficacies
- Application : Nicotinamide (NAM), which includes 1-Methylnicotinamide, has been shown or suggested to be therapeutically effective against many diseases and conditions. The target conditions are incredibly diverse ranging from skin disorders such as bullous pemphigoid to schizophrenia and depression and even AIDS .
- Method : The study investigates the molecular mechanisms of NAM’s effects, which involve certain key proteins and metabolic balance of NAD+ and tryptophan .
- Results : NAM administration is quite safe with limited possibility of side effects which are related to NAM’s metabolites .
Safety And Hazards
Propriétés
IUPAC Name |
4-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-2-3-9-4-6(5)7(8)10/h2-4H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKLOQCGXUTBNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90222815 | |
| Record name | 4-Methylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90222815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylnicotinamide | |
CAS RN |
7250-52-4 | |
| Record name | 4-Methyl-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7250-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylnicotinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007250524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7250-52-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30041 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90222815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinecarboxamide, 4-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




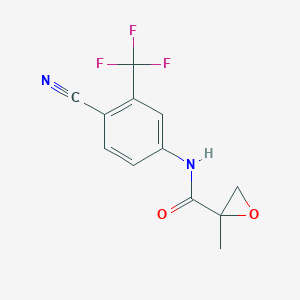


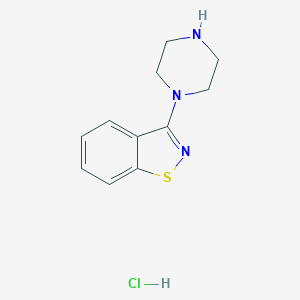

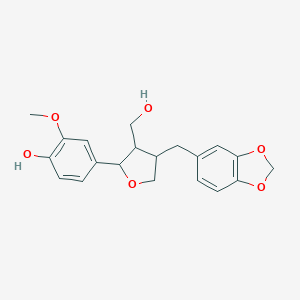

![1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione](/img/structure/B43182.png)
